molecular formula C16H21NO3 B8441082 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B8441082
M. Wt: 275.34 g/mol
InChI Key: BEZRECLNGKVZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-4-20-16(19)13-9-15(18)17(10-13)14-7-5-12(6-8-14)11(2)3/h5-8,11,13H,4,9-10H2,1-3H3

InChI Key

BEZRECLNGKVZLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid obtained in step 1 (0.6 g, 2.42 mmol), thionyl chloride (0.35 g, 2.90 mmol), and ethanol (10 ml) was heated at 55-60° C. for 2 hours. The mixture was cooled and solvent was removed. The residue was dissolved in ethyl acetate (20 ml). The organic layer was washed with saturated NaHCO3 and saturated brine solution (20 ml). The organic layer was dried over Na2SO4 and evaporated to obtain 1-(4-isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester as yellow oil (0.7 g, 100%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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